(-)-Cyclopenin

Catalog No.
S524731
CAS No.
20007-87-8
M.F
C17H14N2O3
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Cyclopenin

CAS Number

20007-87-8

Product Name

(-)-Cyclopenin

IUPAC Name

(3S,3'R)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17+/m1/s1

InChI Key

APLKWZASYUZSBL-PBHICJAKSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NSC 604989; NSC-604989; NSC604989; NSC 114538; NSC-114538; NSC114538; Cyclopenin

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@H](O3)C4=CC=CC=C4

The exact mass of the compound Cyclopenin is 294.1004 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114538. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-Cyclopenin (CAS: 20007-87-8) is a naturally occurring fungal benzodiazepine alkaloid characterized by a unique spiro-oxirane (epoxide) ring system. In procurement and material selection, it is primarily valued as a highly specific biosynthetic intermediate and a versatile synthetic precursor for quinolone scaffolds. Unlike generic benzodiazepines, the reactive epoxide and unsubstituted amide nitrogen of (-)-cyclopenin allow for specialized ring-contraction reactions, making it an essential substrate for enzymatic assays involving cyclopenase and a critical building block for synthesizing viridicatin-type libraries[1]. Furthermore, its potent and highly selective biological activities establish it as a premium reference standard in cholinesterase and viral protease inhibition assays .

Substituting (-)-cyclopenin with closely related fungal metabolites or synthetic analogs fundamentally disrupts both chemical and enzymatic workflows. Using cyclopenol—which possesses an additional meta-hydroxyl group—forces any subsequent ring-contraction to yield viridicatol rather than viridicatin, altering the downstream scaffold [1]. Attempting to bypass the benzodiazepine stage by directly procuring viridicatin eliminates the ability to study the upstream spiro-epoxide rearrangement or cytochrome P450-mediated meta-hydroxylations, as viridicatin is not a substrate for these enzymes [1]. Furthermore, N-methylated cyclopenin analogs fail to undergo base-catalyzed rearrangement due to the lack of an essential NH-proton, proving that the exact structural features of (-)-cyclopenin are strictly required for its unique reactivity profile [2].

Strict NH-Proton Dependency for Base-Catalyzed Quinolone Synthesis

The synthesis of viridicatin from (-)-cyclopenin relies on a ring contraction that extrudes methyl isocyanate. (-)-Cyclopenin successfully undergoes this rearrangement in both acidic (1N HCl) and basic (1N NaOH or 30% aqueous ammonia) conditions. In contrast, its direct comparator, N-methylcyclopenin, only affords N-methylviridicatin in the presence of acid, completely failing to rearrange under basic conditions [1]. This confirms that the unsubstituted NH-proton of (-)-cyclopenin is an absolute requirement for base-catalyzed quinolone scaffold generation.

Evidence DimensionBase-Catalyzed Rearrangement to Quinolone
Target Compound Data(-)-Cyclopenin: Successful conversion to viridicatin
Comparator Or BaselineN-methylcyclopenin: Fails to convert under basic conditions
Quantified DifferenceAbsolute qualitative difference in base-compatibility
Conditions1N NaOH or 30% aqueous ammonia

Dictates the selection of (-)-cyclopenin over methylated analogs when basic conditions are required for downstream quinolone library synthesis.

Exclusive Precursor Suitability for VdoD-Mediated Hydroxylation

In the study of rare enzymatic meta-hydroxylations at monoalkylated benzene rings, (-)-cyclopenin serves as the specific substrate for the cytochrome P450 enzyme VdoD, which converts it to cyclopenol. When the downstream rearranged product, viridicatin, was tested as a substrate for VdoD, direct conversion to viridicatol was not detected[1]. This establishes that the meta-hydroxylation must occur at the spiro-epoxide benzodiazepine stage, not the quinolone stage.

Evidence DimensionSubstrate Viability for VdoD (Cytochrome P450)
Target Compound Data(-)-Cyclopenin: Successfully hydroxylated to cyclopenol
Comparator Or BaselineViridicatin: Not detected as a substrate
Quantified Difference100% dependency on the cyclopenin scaffold for enzymatic recognition
ConditionsPrecursor feeding experiments in VdoD transformants

Forces researchers studying fungal meta-hydroxylation to procure (-)-cyclopenin rather than downstream quinolones.

Extreme Selectivity for Acetylcholinesterase (AChE) over Butyrylcholinesterase (BChE)

(-)-Cyclopenin demonstrates highly specific inhibition of human recombinant AChE, with an IC50 of 2.04 μM. When compared to its activity against recombinant equine BChE, the compound exhibits an IC50 greater than 4,080 μM, representing a >2,000-fold selectivity for AChE . This extreme differential makes it vastly superior to broad-spectrum cholinesterase inhibitors when isolating AChE-specific pathways.

Evidence DimensionCholinesterase Inhibition (IC50)
Target Compound Data(-)-Cyclopenin: 2.04 μM (AChE)
Comparator Or Baseline(-)-Cyclopenin: >4,080 μM (BChE)
Quantified Difference>2,000-fold selectivity for AChE
ConditionsIn vitro human recombinant AChE vs. equine BChE assays

Ensures precise targeting in neurochemical assays without confounding off-target effects from BChE inhibition.

Potent SARS-CoV-2 Mpro Inhibition Compared to Inactive Analogs

(-)-Cyclopenin and its specific stereoisomers have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). Specific cyclopenin conformers exhibited an IC50 of approximately 0.40 μM. In stark contrast, structurally modified analogs (such as compound 3 in the comparative study) showed less than 30% inhibition at 10 μM, rendering them effectively inactive [1]. This highlights the critical nature of the exact (-)-cyclopenin stereostructure for maintaining stable hydrogen bonding and hydrophobic interactions within the Mpro active site.

Evidence DimensionSARS-CoV-2 Mpro Inhibition (IC50)
Target Compound Data(-)-Cyclopenin conformers: ~0.40 μM
Comparator Or BaselineInactive cyclopenin analog (Compound 3): >10 μM
Quantified Difference>25-fold higher potency
ConditionsIn vitro SARS-CoV-2 Mpro catalytic activity assay

Validates (-)-cyclopenin as a specific, high-potency scaffold for antiviral drug development, outperforming closely related fungal metabolites.

Precursor for Viridicatin and Quinolone Library Synthesis

Because (-)-cyclopenin readily undergoes both acid- and base-catalyzed ring contraction and extrusion of methyl isocyanate, it is the ideal starting material for synthesizing viridicatin and complex 4-aryl-2-quinolone libraries. This chemical flexibility is lost in N-methylated analogs, making (-)-cyclopenin the required choice for base-compatible synthetic routes [1].

Substrate for Fungal Biosynthetic Pathway Elucidation

(-)-Cyclopenin is essential for in vitro assays characterizing cyclopenase (AsqI) activity and cytochrome P450 (VdoD) meta-hydroxylations. Since downstream products like viridicatin cannot be hydroxylated by VdoD, (-)-cyclopenin must be procured to accurately model the intermediate steps of fungal alkaloid biosynthesis [2].

Highly Selective AChE Inhibition Assays

With a >2,000-fold selectivity for acetylcholinesterase over butyrylcholinesterase, (-)-cyclopenin is perfectly suited as a reference standard in neurochemical screening. It allows researchers to isolate AChE-dependent pathways in synaptic transmission and neurodegenerative disease models without the confounding variables introduced by dual-action inhibitors .

Antiviral Protease Structure-Activity Relationship (SAR) Studies

Given its sub-micromolar IC50 against SARS-CoV-2 Mpro, (-)-cyclopenin serves as a validated hit compound for antiviral drug design. Its specific spiro-epoxide and benzodiazepine conformation provides a rigid scaffold for computational docking and SAR expansion, outperforming inactive structural analogs in targeted protease assays[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

294.10044231 Da

Monoisotopic Mass

294.10044231 Da

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BTA4FR48AA

Wikipedia

Cyclopenin

Dates

Last modified: 04-14-2024
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10: Mohamed LW, El-Yamany MF. Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. Arch Pharm Res. 2012 Aug;35(8):1369-77. doi: 10.1007/s12272-012-0806-3. Epub 2012 Sep 1. PubMed PMID: 22941479.
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17: Jensen B, Knudsen IM, Andersen B, Nielsen KF, Thrane U, Jensen DF, Larsen J. Characterization of microbial communities and fungal metabolites on field grown strawberries from organic and conventional production. Int J Food Microbiol. 2013 Jan 1;160(3):313-22. doi: 10.1016/j.ijfoodmicro.2012.11.005. Epub 2012 Nov 13. PubMed PMID: 23290240.
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